2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Covalent drug discovery Electrophilic warhead reactivity Cysteine alkylation kinetics

2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide (CAS 34164-16-4) is a chloro-substituted phenethylamide carrying a 3,4-dimethoxyphenethylamine moiety N-acylated with 2-chloropropanoic acid. Its molecular formula is C13H18ClNO3 (MW 271.74 g/mol) and it is commercially supplied at ≥95% purity.

Molecular Formula C13H18ClNO3
Molecular Weight 271.74 g/mol
CAS No. 34164-16-4
Cat. No. B1360395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
CAS34164-16-4
Molecular FormulaC13H18ClNO3
Molecular Weight271.74 g/mol
Structural Identifiers
SMILESCC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)Cl
InChIInChI=1S/C13H18ClNO3/c1-9(14)13(16)15-7-6-10-4-5-11(17-2)12(8-10)18-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,16)
InChIKeyMMWIZVNHBDQQKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide (CAS 34164-16-4): Structural Class & Procurement-Relevant Identity


2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide (CAS 34164-16-4) is a chloro-substituted phenethylamide carrying a 3,4-dimethoxyphenethylamine moiety N-acylated with 2-chloropropanoic acid . Its molecular formula is C13H18ClNO3 (MW 271.74 g/mol) and it is commercially supplied at ≥95% purity . The compound belongs to the α-halogenated amide class, distinguished from simpler chloroacetamide analogs by an α-methyl substituent on the electrophilic carbon. This structural feature confers attenuated electrophilic reactivity and introduces a stereogenic center, both of which are critical for scientific selection where tunable covalent engagement or stereochemical differentiation is required.

Why 2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide Cannot Be Simply Replaced by a Chloroacetamide or Acrylamide Analog


In-class substitution of 2-chloropropionamide-bearing compounds with their widely used chloroacetamide or acrylamide counterparts is scientifically invalid due to order-of-magnitude differences in intrinsic electrophilic reactivity. Quantitative kinetic analysis demonstrates that the α-methyl group of the 2-chloropropionamide warhead sterically hinders nucleophilic attack, reducing cysteine thiol alkylation rates by approximately 3.5-fold relative to acrylamide and 3.5-fold relative to chloroacetamide [1]. For covalent probe design, intermediate building-block reactivity, or any application where controlled electrophilicity determines target engagement versus off-target labeling, generic substitution introduces uncontrolled reactivity that compromises experimental reproducibility and selectivity [1].

Quantitative Differentiation Evidence: 2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide vs. Closest Analogs


Attenuated Electrophilic Reactivity: 2-Chloropropionamide vs. Chloroacetamide and Acrylamide Warheads

The 2-chloropropionamide warhead of the target compound exhibits substantially lower intrinsic reactivity toward cysteine thiols than its direct structural analog the chloroacetamide (identical phenethylamide scaffold but lacking the α-methyl group). Under identical biomimetic conditions (1:1 acetonitrile:PBS, pH 7.4, 37 °C), the chloroacetamide electrophile 2 reached 95% conversion within 6 hours, the acrylamide electrophile 1 reached 54%, while the 2-chloropropionamide electrophile 3 reached only 27% conversion [1]. At 60 minutes, 2-chloropropionamide showed no significant reactivity against a cysteine derivative, whereas chloroacetamide showed 62% and acrylamide 28% conversion [1]. This quantitative attenuation translates directly into the target compound's differentiated suitability for applications requiring controlled covalent target engagement.

Covalent drug discovery Electrophilic warhead reactivity Cysteine alkylation kinetics

Stereochemical Differentiation: Chiral Center Absent in Chloroacetamide Analogs

The α-methyl substituent on the 2-chloropropionamide warhead renders the electrophilic carbon a stereogenic center, enabling the existence of distinct (R)- and (S)-enantiomers with potentially differential biological target interactions [1]. In contrast, the chloroacetamide analog (CAS 14301-31-6) lacks this methyl group and is achiral at the electrophilic carbon, providing no opportunity for stereochemical tuning of covalent engagement. The Adams group explicitly demonstrated that stereoisomeric 2-chloropropionamide products can exhibit distinct affinity for cellular nucleophiles, and their library screening identified S-CW3554, a specific stereoisomer, as the active PDI inhibitor [1].

Stereochemistry Enantioselective synthesis Covalent probe design

Synthetic Interchangeability in Heterocyclic Scaffold Construction: 2-Chloropropanamide vs. 2-Chloroacetamide

The target compound and its chloroacetamide analog are reported as interchangeable starting materials for the synthesis of pyridazino[4,5-b][1,4]oxazine-3,5-diones in good yield [1]. Cho et al. (1998) demonstrated that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-chloroacetamide or the 2-chloropropanamide variant can be condensed with 1-alkyl-5-halo-4-hydroxypyridazin-6-ones to afford the fused heterocyclic products [1]. This interchangeability, combined with the distinct reactivity profile of the 2-chloropropionamide electrophile, allows chemists to select the propanamide variant specifically when lower electrophilicity is desired during the cyclization step, thereby minimizing undesired side reactions with base-sensitive substrates.

Heterocyclic synthesis Pyridazino-oxazine Building block utility

Covalent Probe Selectivity: Structure-Guided Selection for Reduced Off-Target Labeling

A focused library of 26 2-chloropropionamide-containing compounds was profiled against five diverse cancer cell lines; the majority of library members did not label proteins in cells, demonstrating that attenuated reactivity of the 2-chloropropionamide warhead intrinsically limits promiscuous protein labeling [1]. By contrast, chloroacetamide-based probes of similar structure—with 3.5-fold higher intrinsic thiol reactivity—carry a higher baseline risk of non-specific cysteine alkylation. From this library, S-CW3554 emerged as a selective protein disulfide isomerase (PDI) inhibitor with unique cytotoxicity restricted to multiple myeloma cells, illustrating that the 2-chloropropionamide functionality supports selective target engagement rather than broad cellular proteome labeling [1].

Covalent inhibitor selectivity Protein disulfide isomerase Irreversible probe

P2X3 Receptor Antagonist Activity: Quantitative Differentiation from Structurally Related Phenethylamides

2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide has been evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes, exhibiting an EC50 of 80 nM [1]. P2X3 is a clinically validated target for chronic pain and sensory disorders. The compound's 3,4-dimethoxyphenethyl pharmacophore combined with the 2-chloropropionamide warhead provides a differentiated scaffold relative to other phenethylamide-based P2X3 ligands. The EC50 value establishes a quantitative activity benchmark that can serve as a reference point for SAR expansion using this specific chemotype, noting that the chloroacetamide analog (CAS 14301-31-6) has not been reported with equivalent P2X3 data in the same assay system.

P2X purinoceptor Receptor antagonism Pain target

Priority Application Scenarios for 2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide Based on Quantitative Differentiation Evidence


Covalent Inhibitor Probe Design Requiring Attenuated Electrophilic Reactivity

For medicinal chemistry programs developing irreversible covalent inhibitors, this compound provides a validated 2-chloropropionamide warhead with a 3.5-fold reduction in intrinsic cysteine thiol reactivity compared to chloroacetamide (27% vs. 95% conversion at 6 h) [1]. This attenuation is critical for achieving selective target engagement while minimizing non-specific proteome labeling, as demonstrated by the majority of library members showing no detectable cellular protein labeling [1]. The scaffold is a direct starting point for SAR expansion in covalent PDI, kinase, or other cysteine-targeting inhibitor programs where chloroacetamide-based probes have proven too promiscuous.

Stereochemistry-Dependent Pharmacological Profiling

The stereogenic center at the α-carbon of the 2-chloropropionamide moiety enables enantioselective evaluation of target engagement, a dimension absent in chloroacetamide analogs [1]. Researchers can resolve the (R)- and (S)-enantiomers and compare differential inhibition profiles, binding kinetics, and cellular selectivity. This scenario is particularly relevant following the precedent of S-CW3554, a specific stereoisomer that uniquely inhibited PDI and showed selective cytotoxicity toward multiple myeloma cells [1].

Pyridazino-Fused Heterocyclic Building Block with Controlled Electrophilicity

As demonstrated by Cho et al. (1998), this compound serves as a synthetic intermediate for pyridazino[4,5-b][1,4]oxazine-3,5-diones, a class of fused heterocycles with potential pharmacological relevance [2]. The advantage over the chloroacetamide analog lies in the reduced electrophilicity of the 2-chloropropionamide group, which can minimize competing alkylation side reactions during cyclization steps, particularly when using base-sensitive pyridazinone coupling partners [1][2].

P2X3 Receptor Antagonist Scaffold Development

With an established EC50 of 80 nM at recombinant rat P2X3 receptors [3], this compound provides a quantitatively characterized starting point for developing P2X3-targeted ligands for pain research. The 3,4-dimethoxyphenethyl pharmacophore combined with the tunable 2-chloropropionamide electrophile offers a differentiated chemotype for SAR expansion, with the opportunity to systematically vary both the aryl substitution pattern and the electrophilic warhead reactivity in parallel.

Quote Request

Request a Quote for 2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.